molecular formula C21H18ClOP B077665 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- CAS No. 13605-66-8

2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-

Cat. No. B077665
CAS RN: 13605-66-8
M. Wt: 352.8 g/mol
InChI Key: NYAMPFDYTBDISG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar phosphorus ylides involves the reaction between specific chloro compounds and alkyl (triphenylphosphoranylidene) acetates. These compounds are characterized by their reaction mechanisms and spectroscopic properties. Notably, the synthesis process has been refined over time, contributing to the development of novel compounds with enhanced characteristics (Üngören et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated through crystal structure analysis and theoretical calculations. Single crystal X-ray diffraction is a common method used to determine the geometrical parameters of synthesized compounds, providing insights into their molecular geometry and stability. The study of their molecular structure plays a crucial role in understanding their reactivity and potential applications (Üngören et al., 2009).

Chemical Reactions and Properties

Compounds like 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-, participate in a variety of chemical reactions, leading to the formation of heterocyclic structures and other complex molecules. These reactions are often characterized by high yields and stereospecificities, making them valuable in the synthesis of other significant organic compounds (Karatholuvhu & Fuchs, 2004).

Scientific Research Applications

Sorption of Phenoxy Herbicides

Research led by Werner et al. (2012) provides a comprehensive review on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, highlighting the significant factors affecting sorption processes (Werner, Garratt, & Pigott, 2012). This study underscores the interactions between specific chemicals and environmental components, which could be relevant when considering the behavior of "2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-" in environmental contexts.

Biologically Produced DiolsXiu and Zeng (2008) discuss the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, chemicals that share functional group similarities with the compound of interest, specifically focusing on their separation from fermentation broth (Xiu & Zeng, 2008). This review emphasizes the challenges and technological advances in the separation and purification of complex chemical mixtures, which might be relevant for the purification or analysis of "2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-."

Microbial Production of Propanol

The microbial production of propanol, as reviewed by Walther and François (2016), explores the potential of microbes in producing industrially relevant chemicals (Walther & François, 2016). This research can provide insights into the biotechnological applications and microbial synthesis pathways that might be leveraged for compounds with similar structures or functional groups.

Safety And Hazards

The safety data sheet for a similar compound, “1-(Triphenylphosphoranylidene)-2-propanone”, indicates that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of contact, the affected area should be rinsed immediately with plenty of water . If ingested, the mouth should be cleaned with water and medical attention should be sought . The compound should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAMPFDYTBDISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301784
Record name 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-
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Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-

CAS RN

13605-66-8
Record name 1-Chloro-3-(triphenylphosphoranylidene)-2-propanone
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Record name 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-
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Record name 13605-66-8
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Record name 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-
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Record name 1-chloro-3-(triphenyl phosphoranylidene)propan-2-one
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